Bienvenue dans la boutique en ligne BenchChem!

(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone

Pharmaceutical Analysis Chromatographic Method Validation Stability-Indicating Methods

(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone, also designated as Fenofibrate EP Impurity F or Fenofibrate Ether, is a halogenated benzophenone derivative with the molecular formula C₁₆H₁₅ClO₂ and a molecular weight of 274.74 g/mol. It is officially recognized as a specified impurity in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for the lipid-regulating drug fenofibrate.

Molecular Formula C16H15ClO2
Molecular Weight 274.74 g/mol
CAS No. 154356-96-4
Cat. No. B194601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone
CAS154356-96-4
Synonyms(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone
Molecular FormulaC16H15ClO2
Molecular Weight274.74 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C16H15ClO2/c1-11(2)19-15-9-5-13(6-10-15)16(18)12-3-7-14(17)8-4-12/h3-11H,1-2H3
InChIKeyHSLTXCVJWGIWIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone (CAS 154356-96-4): Pharmacopeial Identity, Specifications, and Procurement Relevance


(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone, also designated as Fenofibrate EP Impurity F or Fenofibrate Ether, is a halogenated benzophenone derivative with the molecular formula C₁₆H₁₅ClO₂ and a molecular weight of 274.74 g/mol [1]. It is officially recognized as a specified impurity in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for the lipid-regulating drug fenofibrate [2][3]. The compound arises as a photodegradation product of fenofibrate and fenofibric acid via photodecarboxylation, distinguishing its origin from process-related impurities [4]. It is supplied as a characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications within Abbreviated New Drug Applications (ANDA) and commercial manufacturing [5].

Why Fenofibrate EP Impurity F Cannot Be Replaced by Other Fenofibrate Impurities in Analytical and Stability-Indicating Methods


Fenofibrate EP Impurity F possesses a unique chromatographic, structural, and mechanistic profile that precludes substitution with other fenofibrate-related impurities such as Impurity A, B, or G. Under the harmonized EP/USP liquid chromatography conditions (octadecylsilyl silica gel column; acetonitrile/acidified water pH 2.5, 70:30; UV detection at 286 nm), Impurity F elutes at a distinct relative retention time (RRT) of 0.85, clearly resolved from Impurity A (RRT 0.34), Impurity B (RRT 0.36), and Impurity G (RRT 1.35) [1][2]. Furthermore, Impurity F is a photodegradation product formed via decarboxylation of fenofibric acid, whereas Impurities A and B are primarily hydrolytic or process intermediates [3]. This dual differentiation—chromatographic resolution from co-occurring impurities and a distinct formation mechanism as a photoproduct with benzophenone chromophore retention and potential phototoxicity liability [4]—means that substituting Impurity F with any other fenofibrate impurity standard directly compromises peak identification, system suitability verification, and the ability to detect photodegradation pathways in stability studies. Procurement decisions must therefore be guided by pharmacopeial identity, not merely compound class similarity.

Quantitative Comparator Evidence for (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone Against Closest Fenofibrate Impurity Analogs


Relative Retention Time (RRT) Differentiation Under Harmonized Pharmacopeial HPLC Conditions

Under the harmonized EP/USP HPLC method (octadecylsilyl silica gel column, 4.0 mm × 25 cm, 5 μm; mobile phase acetonitrile/water pH 2.5 with phosphoric acid, 70:30; flow rate 1.0 mL/min; UV detection 286 nm), (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone (Impurity F) elutes with a relative retention time (RRT) of 0.85 relative to fenofibrate (tR ≈ 10 min). This RRT is substantially distinct from Fenofibrate EP Impurity A (RRT 0.34), Impurity B (fenofibric acid, RRT 0.36), and Impurity G (RRT 1.35) [1][2]. The resolution between Impurity A and Impurity B peaks must be NLT 1.5 for system suitability, confirming that Impurity F's intermediate retention position enables unambiguous identification without co-elution with the early-eluting hydrolytic impurities or the late-eluting diester impurity G [1].

Pharmaceutical Analysis Chromatographic Method Validation Stability-Indicating Methods

Melting Point Differentiation from Parent Drug Fenofibrate

(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone exhibits a melting point range of 106–108°C, which is markedly higher than that of the parent drug fenofibrate (79–82°C as specified in both EP and USP monographs) [1][2]. This 27–29°C elevation reflects the absence of the isopropyl 2-methylpropanoate ester moiety present in fenofibrate (C₂₀H₂₁ClO₄, MW 360.83), which reduces crystal lattice energy relative to the simpler benzophenone ether structure (C₁₆H₁₅ClO₂, MW 274.74) [3]. The thermal distinction provides a confirmatory identity test orthogonal to chromatographic methods.

Physicochemical Characterization Reference Standard Identity Thermal Analysis

Lipophilicity (XLogP3-AA) Differentiation and Its Chromatographic Consequence

The computed lipophilicity of (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone is XLogP3-AA = 4.7 [1], which is lower than fenofibrate (computed LogP ≈ 5.2–5.3) due to the replacement of the bulky isopropyl 2-methylpropanoate ester with a compact isopropoxy ether, and higher than fenofibric acid (LogP ≈ 3.8–4.0) which carries a free carboxylic acid group. This intermediate lipophilicity directly explains the RRT of 0.85: Impurity F is less retained than the more lipophilic parent drug (RRT 1.00) but more retained than the polar Impurity A (RRT 0.34) and Impurity B (RRT 0.36) under reversed-phase conditions [2]. This quantitative structure-retention relationship is consistent across C18 stationary phases.

Lipophilicity Reversed-Phase Chromatography Structure-Retention Relationship

Photodegradation Origin: Distinct Formation Mechanism and In Vitro Phototoxicity Evidence

(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone is unequivocally identified as a photoproduct of fenofibrate and fenofibric acid, formed via UVA-induced photodecarboxylation. Miranda et al. (1994) demonstrated that irradiation of fenofibric acid in aqueous solution generates this benzophenone ether as one of two major photoproducts, both of which retain the benzophenone chromophore and test positive in the photohemolysis assay [1]. Vargas et al. (1993) further showed that a peroxidic photoproduct of fenofibrate induces hemolysis without irradiation, confirming that stable photoproducts—including the benzophenone ether fraction—carry intrinsic phototoxic potential [2]. In contrast, fenofibrate Impurities A, B, and G are predominantly process-related or hydrolytic degradation products, not formed through the photodecarboxylation pathway [3]. The USP acceptance criterion for Impurity F is NMT 0.1%, identical to Impurities A and B, reflecting its regulatory significance as a specified photodegradant [4].

Photostability Forced Degradation Phototoxicity Screening

USP Reference Standard Availability and Regulatory Traceability

The United States Pharmacopeia offers (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone as a Pharmaceutical Analytical Impurity (PAI) under Catalog No. 1A07200 (25 mg, $450.00), specifically designated as 'Fenofibrate Ether' . In contrast, USP supplies separate reference standards for Fenofibrate Related Compound A (Impurity A, CAS 42019-78-3), Related Compound B (Impurity B, CAS 42017-89-0), and Related Compound C (Impurity G) [1]. This differentiated cataloging reflects the pharmacopeial recognition that Impurity F is chromatographically and structurally distinct and cannot be represented by any other related compound standard. Veeprho and SynZeal supply the compound with comprehensive Structure Elucidation Reports (SER), including HPLC, NMR, and MS characterization data compliant with EP, USP, EMA, JP, and BP regulatory guidelines [2][3].

Reference Standard Procurement Regulatory Compliance Pharmacopeial Traceability

Priority Application Scenarios for (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone Based on Quantitative Differentiation Evidence


Fenofibrate ANDA Stability-Indicating Method Validation (Forced Photodegradation Studies)

In ANDA development for fenofibrate drug products, ICH Q1B photostability testing requires identification and quantification of photodegradation products. (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone (Impurity F) is the primary benzophenone ether photoproduct formed via photodecarboxylation of fenofibric acid [1]. Its RRT of 0.85 under EP/USP conditions enables unambiguous chromatographic resolution from hydrolytic impurities A (RRT 0.34) and B (RRT 0.36) and the process-related impurity G (RRT 1.35) [2]. Procurement of the USP reference standard (Catalog No. 1A07200) is essential for peak identification, system suitability verification, and compliance with the NMT 0.1% acceptance criterion .

Quality Control Batch Release Testing for Fenofibrate API and Finished Dosage Forms

Routine QC testing of fenofibrate API and tablets requires reference standards for all specified impurities listed in EP/USP monographs. Impurity F is a specified individual impurity with an acceptance criterion of NMT 0.1% [1]. Because its RRT (0.85) is clearly resolved from Impurity B (RRT 0.36, fenofibric acid) and Impurity G (RRT 1.35), reliable quantitation using the relative response factor method is achievable once the reference standard has been used to establish the RRF [2]. Suppliers such as Veeprho and SynZeal provide COA documentation including HPLC purity, NMR, and MS data compliant with EMA and ICH guidelines, supporting direct integration into QC workflows [3].

Phototoxicity Risk Assessment and Mechanistic Studies of Fibrate Drug Photosensitization

Research groups investigating the phototoxic mechanisms of fibrate drugs use (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone as a model benzophenone photoproduct. Miranda et al. (1994) demonstrated that fenofibric acid photoproducts retain the benzophenone chromophore and are active in the photohemolysis assay, whereas metabolites with reduced ketone groups show no phototoxicity [1]. This compound serves as a critical tool for structure-phototoxicity relationship studies, enabling researchers to dissect the contribution of the intact benzophenone moiety to photosensitization independently of the ester and carboxylic acid functionalities present in fenofibrate and fenofibric acid [2].

Development of Alternative Impurity Profiling Methods Without Individual Reference Standards (RRT/RRF Approach)

For laboratories seeking to reduce reference standard procurement costs, validated RRT and RRF methods enable impurity quantification without daily use of expensive individual standards. Impurity F, with its validated RRT of 0.85, can be identified and quantified using the fenofibrate peak as an internal reference, provided that the RRF has been established once using the certified reference standard [1]. The Korean Pharmacopoeia revision study demonstrated this approach for fenofibrate-related substances I, II, and III (RRT 0.35, 0.41, 1.34; RRF 1.28, 0.98, 0.79), establishing a regulatory precedent applicable to Impurity F [2]. Initial procurement of the Impurity F reference standard is the prerequisite for implementing this cost-saving analytical strategy.

Quote Request

Request a Quote for (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.